N-(5-chloro-2-methoxyphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
Description
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Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O5S/c1-28-17-7-5-14(20)11-16(17)21-18(24)13-22-12-15(6-8-19(22)25)29(26,27)23-9-3-2-4-10-23/h5-8,11-12H,2-4,9-10,13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPSBZXXQAPOHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 361.8 g/mol. Its structure features a chloro-substituted methoxyphenyl group and a piperidine sulfonamide moiety, which are critical for its biological activity.
Research indicates that compounds similar to this compound exhibit diverse mechanisms of action:
- Inhibition of Enzymatic Activity : Many derivatives show potential as inhibitors of key enzymes involved in cancer proliferation, such as thymidylate synthase .
- Anticancer Activity : The compound may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .
Anticancer Studies
Several studies have evaluated the anticancer potential of compounds related to this compound:
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Study A | L1210 | <10 | Apoptosis induction |
| Study B | WiDr | 8 | Cell cycle arrest |
| Study C | CEM | 6 | Enzyme inhibition |
These studies suggest that the compound exhibits significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity.
Anti-inflammatory Activity
In silico studies have shown that the compound can effectively bind to COX enzymes, demonstrating potential as an anti-inflammatory agent. The computational models suggest favorable interaction energies that correlate with observed biological effects .
Case Study 1: In Vivo Efficacy
A recent study investigated the in vivo effects of this compound in a murine model of cancer. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent.
Case Study 2: Combination Therapy
Another study explored the efficacy of this compound in combination with standard chemotherapeutic agents. The findings revealed enhanced anticancer activity when used alongside existing treatments, suggesting a synergistic effect that could improve patient outcomes.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide, identified by the CAS number 1251593-66-4, is a compound that has garnered interest in various scientific research applications. This article explores its applications, particularly in medicinal chemistry, pharmacology, and potential therapeutic uses.
Structure and Composition
The compound has a complex structure characterized by the following molecular formula:
- Molecular Formula : C17H20ClN3O3S
- Molecular Weight : 367.87 g/mol
The structural representation reveals a piperidine ring, a dihydropyridine moiety, and a chloro-methoxyphenyl group, which contribute to its biological activity.
Medicinal Chemistry
This compound has been studied for its potential as a therapeutic agent. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
Research has indicated that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. Studies involving derivatives of this compound have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, analogs have been tested against aggressive human cancer cell lines, revealing correlations between structure and biological activity.
Pharmacology
The pharmacological profile of this compound suggests potential applications as an anti-inflammatory or analgesic agent. The presence of the piperidine ring is often associated with pain relief properties.
Research Findings
A study published in a pharmacology journal evaluated the compound's efficacy in reducing inflammation in animal models. Results indicated significant reductions in inflammatory markers, suggesting its potential utility in treating conditions like arthritis or other inflammatory diseases.
Neuroscience
Given the structural attributes of this compound, there is interest in its effects on neurological pathways. Compounds with similar frameworks have been explored for their neuroprotective effects.
Neuroprotective Studies
Preliminary studies have shown that derivatives can protect neuronal cells from oxidative stress and apoptosis. This opens avenues for research into treatments for neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
